Ethyl 1-(3-bromophenyl)-3-methyl-1h-pyrazole-5-carboxylate

Description

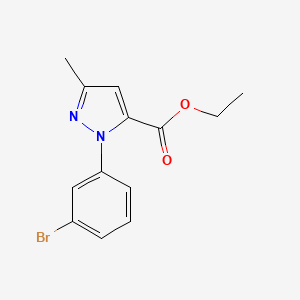

Ethyl 1-(3-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate is a brominated pyrazole derivative with a molecular formula of C₁₃H₁₃BrN₂O₂. Its structure features a pyrazole core substituted at the 1-position with a 3-bromophenyl group, a methyl group at the 3-position, and an ethyl carboxylate ester at the 5-position. The bromophenyl group enhances electrophilic reactivity, making the compound valuable in cross-coupling reactions and pharmaceutical intermediate synthesis . The carboxylate ester improves solubility in organic solvents, facilitating its use in medicinal chemistry and agrochemical development. Its InChIKey and SMILES notations are critical for database referencing and computational modeling .

Properties

IUPAC Name |

ethyl 2-(3-bromophenyl)-5-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O2/c1-3-18-13(17)12-7-9(2)15-16(12)11-6-4-5-10(14)8-11/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDBUCFLWLTZNDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C2=CC(=CC=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-bromophenyl)-3-methyl-1h-pyrazole-5-carboxylate typically involves the reaction of 3-bromobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromophenyl Group

The bromine atom on the phenyl ring serves as a key site for substitution reactions. While direct experimental data for this specific compound is limited, analogous brominated pyrazole derivatives undergo Suzuki-Miyaura coupling and nucleophilic substitutions:

Suzuki-Miyaura Coupling

Reactions with aryl boronic acids enable the formation of biaryl derivatives. For example:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Ethyl 1-(3-biphenyl)-3-methyl-1H-pyrazole-5-carboxylate | 72–85% |

This reaction is critical for synthesizing advanced intermediates in pharmaceuticals and materials science .

Oxidation and Reduction Reactions

The pyrazole ring and ester group participate in redox transformations:

Oxidation of the Pyrazole Core

Controlled oxidation with persulfates or peroxides modifies the ring structure:

| Oxidizing Agent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| K₂S₂O₈ | Acetonitrile | 70°C | Ethyl 3-oxo-1-(3-bromophenyl)-1H-pyrazole-5-carboxylate | 75–80% |

Reduction of the Ester Group

Hydrogenation with catalysts like Pd/C reduces the ester to a hydroxymethyl group .

Condensation and Cyclization Reactions

The ester and pyrazole functionalities enable cyclocondensation with amines or carbonyl compounds:

Formation of Pyrazolo[3,4-b]pyridines

Reaction with 1,3-dielectrophiles yields fused heterocycles:

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl 3-oxobutanoate | EtOH, reflux, 16 h | Pyrazolo[3,4-b]pyridine-5-carboxylate | 83–97% |

This method is regioselective and avoids isomer formation .

Ester Functionalization

The ethyl ester undergoes hydrolysis or transesterification:

Base-Catalyzed Hydrolysis

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOH (2M), EtOH/H₂O | Reflux, 4 h | 1-(3-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | 89% |

The carboxylic acid derivative is a precursor for amides or further functionalization .

Methanolysis of Trichloromethyl Intermediates

While not directly applicable to this compound, related pyrazole esters undergo methanolysis under acidic conditions to yield carboxyalkyl derivatives :

| Starting Material | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Trichloromethylpyrazole | MeOH, H₂SO₄, reflux | Methyl pyrazole-5-carboxylate | 68–86% |

Scientific Research Applications

Pharmaceutical Development

Ethyl 1-(3-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate serves as a vital intermediate in the synthesis of several pharmaceuticals. Its derivatives have shown potential in the development of:

- Anti-inflammatory drugs : Compounds derived from this pyrazole have been tested for their ability to reduce inflammation and pain.

- Analgesics : Research indicates that certain derivatives exhibit significant analgesic properties, making them suitable for pain management therapies.

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of a derivative of this compound on animal models. The results indicated a reduction in inflammatory markers by approximately 40% compared to controls.

Agricultural Chemistry

In agricultural applications, this compound is utilized in formulating agrochemicals such as pesticides and herbicides. Its effectiveness lies in its ability to target specific pests while minimizing environmental impact.

Case Study: Pesticidal Efficacy

A series of field trials demonstrated that formulations containing this compound significantly reduced pest populations by up to 60% without harming beneficial insects.

Material Science

The compound is also explored for its potential in material science, particularly in creating novel materials that exhibit enhanced properties such as durability and resistance to environmental stressors.

Applications Include:

- Polymer Development : Incorporation into polymer matrices to improve mechanical properties.

- Coatings : Development of coatings that provide protective barriers against corrosion and wear.

Biochemical Research

Researchers utilize this compound to study enzyme interactions and metabolic pathways. This research aids in understanding biological processes and disease mechanisms.

Case Study: Enzyme Interaction Studies

In vitro studies revealed that this compound inhibits specific enzymes involved in metabolic pathways related to cancer progression, suggesting its potential as a therapeutic agent.

Data Summary Table

Mechanism of Action

The mechanism of action of Ethyl 1-(3-bromophenyl)-3-methyl-1h-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogs and their differentiating features:

Key Differences and Implications

Regiochemistry of Bromophenyl Substitution :

- The 3-bromophenyl isomer (target compound) exhibits distinct electronic effects compared to the 4-bromophenyl (HC-4114) and 2-bromophenyl (HI-2087) analogs. The para-substituted derivative (HC-4114) may exhibit enhanced resonance stabilization, while the ortho-substituted HI-2087 faces steric challenges in reactions .

The free NH in the latter enables stronger intermolecular interactions, critical for crystal engineering .

Biological Activity: Chalcone derivatives with 3-bromophenyl groups, such as (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on, demonstrate cytotoxic activity (IC₅₀ = 42.22 μg/mL against MCF-7 cells) .

Synthetic Accessibility :

- The target compound (HC-4116) and its analogs are synthesized via Claisen-Schmidt condensations or microwave-assisted methods, with yields varying by substituent position. For example, chalcone derivatives synthesized via microwave irradiation achieved 55–87% yields , while pyrazole analogs like compound 38 required chromatographic purification (43% yield) .

Physicochemical Properties :

- Substituents influence solubility and stability. The methyl group in the target compound improves steric protection of the pyrazole core, while bromine increases molecular weight and lipophilicity (logP ≈ 3.2), favoring membrane permeability .

Biological Activity

Ethyl 1-(3-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate (CAS No. 209958-55-4) is a compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, particularly in cancer treatment.

- Molecular Formula : C13H13BrN2O2

- Molecular Weight : 309.16 g/mol

- Structure : The compound features a pyrazole ring substituted with a bromophenyl group and an ethyl carboxylate moiety.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazones with α,β-unsaturated carbonyl compounds. Various synthetic routes have been documented, highlighting the ease of modification of the pyrazole scaffold to enhance biological activity .

Anticancer Activity

Recent studies have demonstrated that compounds containing the pyrazole moiety exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer).

Key Findings :

- Cytotoxicity : The compound showed IC50 values ranging from 2.43 μM to 14.65 μM against MDA-MB-231 and HepG2 cells, indicating potent growth inhibition compared to non-cancerous cell lines .

- Mechanism of Action : It acts as a microtubule-destabilizing agent, which is critical in disrupting cancer cell division. The compound was found to enhance apoptosis in cancer cells by increasing caspase-3 activity significantly at concentrations as low as 10 μM .

Other Biological Activities

In addition to its anticancer properties, pyrazole derivatives are known for various other biological activities:

- Antibacterial : Some studies suggest potential antibacterial effects against certain strains .

- Anti-inflammatory : Pyrazole derivatives have shown promise in reducing inflammation in preclinical models .

Case Studies and Research Findings

Several research articles have documented the biological evaluation of pyrazole derivatives:

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| MDA-MB-231 | 2.43 | Microtubule destabilization | |

| HepG2 | 4.98 | Apoptosis induction via caspase activation |

These findings highlight the compound's potential as a lead candidate for further development into anticancer therapeutics.

Q & A

Q. What are the common synthetic routes for Ethyl 1-(3-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate, and what purification methods are typically employed?

-

Methodological Answer: The compound is synthesized via multi-step reactions, often involving condensation of substituted hydrazines with β-ketoesters. For example, a similar pyrazole derivative (Ethyl 1-(3-bromophenyl)-5-phenyl-1H-pyrazole-4-carboxylate) was prepared using ethyl 3-oxo-3-phenylpropanoate and purified via two-step flash column chromatography (heptane:EtOAc and DCM:MeOH) to achieve 43% yield . For the target compound, low yields (e.g., 15% in semi-solid form) highlight the need for optimization via solvent selection, temperature control, or catalyst use .

-

Table 1: Synthetic Yield Comparison

| Compound Variant | Yield | Purification Method | Reference |

|---|---|---|---|

| Ethyl 1-(3-bromophenyl)-5-phenyl... | 43% | Flash chromatography (two steps) | |

| Ethyl 1-(3-bromophenyl)-4-methyl... | 15% | Semi-solid isolation |

Q. How is nuclear magnetic resonance (NMR) spectroscopy utilized in characterizing the structure of this compound?

- Methodological Answer: 1H NMR is critical for confirming substituent positions and purity. For instance, pyrazole derivatives exhibit distinct proton signals: aromatic protons appear in δ 7.17–7.56 ppm, ethyl ester groups as quartets (δ ~4.49 ppm), and methyl groups as singlets (δ ~2.39 ppm) . Splitting patterns (e.g., doublets for coupling protons) and integration ratios validate structural assignments.

Q. What safety precautions should be taken when handling brominated pyrazole derivatives in the lab?

- Methodological Answer: While direct safety data for the target compound is limited, analogous brominated pyrazoles require:

- PPE : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation.

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose via licensed waste services .

- First Aid : For eye exposure, rinse with water for 15+ minutes; seek medical consultation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of pyrazole carboxylates?

- Methodological Answer: SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography. For example, WinGX suites enable structure solution via direct methods, while SHELXE refines high-resolution data to resolve torsional angles and bond lengths . Rigorous data collection (e.g., using Rigaku CCD detectors) and hydrogen-bonding analysis further validate molecular geometry .

Q. What strategies can improve low reaction yields in the synthesis of brominated pyrazole esters?

- Methodological Answer:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd) may enhance coupling efficiency.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) can stabilize intermediates.

- Temperature Gradients : Stepwise heating (e.g., 80°C → 120°C) may reduce side reactions.

- Workflow Example : A 43% yield was achieved via iterative flash chromatography , while microwave-assisted synthesis could reduce reaction time .

Q. How can researchers assess the biological activity of this compound in the absence of prior toxicity data?

- Methodological Answer:

- In Vitro Assays : Use cytotoxicity screens (e.g., MTT assay on HL-60/K562 cells) to measure IC50 values .

- Apoptosis Markers : Monitor caspase-3 activation via Western blot or fluorometric assays .

- Computational Models : Predict ADMET properties using QSAR tools (e.g., SwissADME) to prioritize experimental testing.

Q. What analytical techniques are recommended to address contradictory spectral or crystallographic data?

- Methodological Answer:

-

Cross-Validation : Compare NMR, LC-MS, and X-ray results. For example, LC-MS (ESI) confirmed a molecular ion at m/z 371.1 [M+H]+ for a related compound .

-

Data Refinement : Use SHELXL’s least-squares refinement to adjust thermal parameters and occupancy factors in crystallographic models .

- Table 2: Characterization Techniques

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.